molecular formula C12H10O2 B1619007 5-(4-Methylphenyl)-2-furaldehyde CAS No. 34035-05-7

5-(4-Methylphenyl)-2-furaldehyde

Cat. No. B1619007
CAS RN: 34035-05-7
M. Wt: 186.21 g/mol
InChI Key: RNXBPIBAPRFYIS-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-2-furaldehyde, also known as 4-Methylphenylfurfural (4-MPFF), is an organic compound that is widely used in scientific research. It is a yellowish liquid with a sweet, aromatic odor and is commonly used as a flavoring agent in food and beverages. 4-MPFF is also used in the synthesis of various organic compounds and has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Natural Furan Compounds : The synthesis of natural furan derivatives like 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde is achieved through etherification reactions. These compounds are prepared from key furan precursors which can be obtained from common sugars like D-fructose, D-glucose, or sucrose (Quiroz-Florentino et al., 2011).

  • Preparation of Tetrahydropyrimidinones : 5-Aryl-2-furaldehydes, synthesized from furfural arylation, react with ethyl acetoacetate or acetylacetone and (thio)-urea in the presence of a catalyst to form a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).

Catalysis and Chemical Reactions

  • Hydrogenation Processes : 5-Hydroxymethyl-2-furaldehyde (HMF), a related compound, can be hydrogenated to bis(hydroxymethyl)furans using catalysts, demonstrating the potential of similar aldehydes in catalytic processes (Han et al., 2016).

  • Palladium-Catalyzed Arylation : The direct arylation of 2-furaldehyde to produce diverse 5-aryl-2-formylfuran derivatives employs palladium(II) chloride under mild conditions, indicating the potential in modifications of similar aldehydes (McClure et al., 2001).

Analytical Chemistry

  • High-Performance Liquid Chromatography (HPLC) : Methods have been developed for the determination of 5-hydroxymethyl-2-furaldehyde (a structurally related compound) in various samples, highlighting the importance of these compounds in analytical chemistry (Coco et al., 1996).

Photocatalytic Reactions

  • Selective Oxidation Studies : Studies on the selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde using various catalysts indicate the potential of 5-(4-Methylphenyl)-2-furaldehyde in similar photocatalytic reactions (Yurdakal et al., 2013).

properties

IUPAC Name

5-(4-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXBPIBAPRFYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359337
Record name 5-(4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-2-furaldehyde

CAS RN

34035-05-7
Record name 5-(4-methylphenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Ambika, PP Singh - Catalysis Letters, 2022 - Springer
An efficient method for the carbon–carbon bond formation at C-5 position of 2-substituted furans to provide a range of π-diverse 5-aryl-2-substituted furan derivatives in 58–80% yield …
T Hosoya, H Aoyama, T Ikemoto, Y Kihara… - Bioorganic & medicinal …, 2003 - Elsevier
The general synthesis of dantrolene analogues with various substituents on its phenyl ring has been developed via palladium-catalyzed cross-coupling reactions, the Stille or Suzuki …

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